tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577785
InChI: InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O
Molecular Formula: C12H21F2NO4
Molecular Weight: 281.30 g/mol

tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13577785

Molecular Formula: C12H21F2NO4

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H21F2NO4
Molecular Weight 281.30 g/mol
IUPAC Name tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3
Standard InChI Key AISDOFJJFZGFGN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1823808-90-7) is a fluorinated pyrrolidine derivative with a molecular formula of C12H21F2NO4\text{C}_{12}\text{H}_{21}\text{F}_2\text{NO}_4 and a molecular weight of 281.30 g/mol . Its IUPAC name reflects its structural features: a pyrrolidine ring substituted with two fluorine atoms at the 3-position, a 2,3-dihydroxypropyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Key Structural Data:

PropertyValueSource
Molecular FormulaC12H21F2NO4\text{C}_{12}\text{H}_{21}\text{F}_2\text{NO}_4
Molecular Weight281.30 g/mol
SMILESCC(C)(C)OC(=O)N1CC(CC(CO)O)C(C1)(F)F
InChI KeyAISDOFJJFZGFGN-UHFFFAOYSA-N
PubChem CID122235338

The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications .

Applications in Pharmaceutical Chemistry

The compound’s structural features make it valuable in drug discovery:

  • Fluorine Atoms: Enhance metabolic stability and modulate lipophilicity, improving bioavailability .

  • Hydroxyl Groups: Serve as handles for further functionalization (e.g., glycosylation, esterification) .

  • Boc Group: Facilitates selective deprotection during multi-step syntheses .

Case Studies

  • Intermediate in Kinase Inhibitors: Similar difluoropyrrolidine derivatives are used in the synthesis of JAK2 and PI3K inhibitors .

  • Antiviral Agents: Fluorinated pyrrolidines are explored as protease inhibitors in HIV and HCV therapies .

Physicochemical Properties

PropertyValue/DescriptionSource
Purity≥95% (commercially available)
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
LogP (Predicted)~1.5 (moderate lipophilicity)
StabilityStable under inert storage conditions (2–8°C)

Research Significance and Future Directions

This compound’s utility lies in its dual functionality (fluorine and hydroxyl groups), enabling diverse derivatization. Recent studies highlight its potential in:

  • Targeted Drug Delivery: Conjugation with antibodies or nanoparticles via hydroxyl groups .

  • PET Imaging Probes: Fluorine-18 analogs for oncology imaging .

Ongoing research aims to optimize its synthetic accessibility and explore novel biomedical applications .

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